2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol
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Overview
Description
2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol is an organic compound with the molecular formula C9H15BrO2. It is characterized by a bromine atom attached to a cycloheptene ring, which is further connected to an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol typically involves the bromination of cycloheptene followed by the reaction with ethylene glycol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-[(2-hydroxycyclohept-2-en-1-yl)oxy]ethanol.
Oxidation: Formation of 2-[(2-oxocyclohept-2-en-1-yl)oxy]ethanol.
Reduction: Formation of 2-[(2-cycloheptyloxy)ethanol.
Scientific Research Applications
2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorocyclohept-2-en-1-yl)oxy]ethanol
- 2-[(2-Iodocyclohept-2-en-1-yl)oxy]ethanol
- 2-[(2-Fluorocyclohept-2-en-1-yl)oxy]ethanol
Uniqueness
2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
61692-13-5 |
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Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-(2-bromocyclohept-2-en-1-yl)oxyethanol |
InChI |
InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)12-7-6-11/h4,9,11H,1-3,5-7H2 |
InChI Key |
NWZWFNUGJRBAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=CC1)Br)OCCO |
Origin of Product |
United States |
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